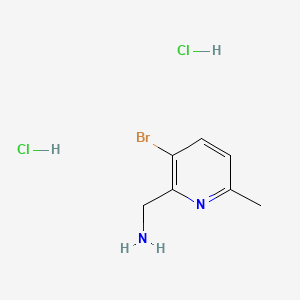
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to obtain the desired product in high yield and purity. The process may include crystallization, filtration, and drying to achieve the final product .
化学反应分析
Types of Reactions
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
Based on the search results, a detailed article focusing solely on the applications of "1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride" is not available. However, the compound 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is related to other chemical compounds and applications that can be discussed.
Chemical Information
- Name : 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with specific chemical and physical properties .
Related Research and Applications
- CYP2A6 Inhibitors : Research indicates that pyridine analogues connected to a primary methanamine can be used as CYP2A6 inhibitors . CYP2A6 is an enzyme, and inhibiting it could potentially help people stop smoking cigarettes . A compound consisting of 3-pyridyl-alkyne-methanamine was chosen as a reference agent for a study .
- Piperidine Derivatives : Piperidine derivatives have potential anticancer activity . Saturated, three-dimensional structures may interact better with protein binding sites, which is an approach used in developing anticancer agents .
- Proton Pump Inhibitors : Studies have been conducted to find pharmaceutical agents that can effectively suppress gastric acid secretion, with improvements in instability under acidic conditions, dispersion of effects due to metabolic enzyme polymorphism, and drug interaction . Some compounds can inhibit the proton pump activity reversibly and suppress acid secretion; these are sometimes referred to as potassium-competitive acid blockers (P-CAB) or acid pump antagonists (APA) . These compounds can be used for the treatment or prophylaxis of peptic ulcer, Zollinger-Ellison syndrome, gastritis, erosive esophagitis, reflux esophagitis, symptomatic gastroesophageal reflux disease, functional dyspepsia, gastric cancer, stomach MALT lymphoma, or gastric hyperacidity . They may also inhibit upper gastrointestinal hemorrhage due to peptic ulcer, acute stress ulcer, hemorrhagic gastritis, or invasive stress .
作用机制
The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- **(6-Bromo-5-methylpyridin-3-yl
生物活性
Overview
1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with potential applications in medicinal chemistry, particularly due to its biological activity. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of interest in various research fields.
- Molecular Formula : C₇H₉BrN₂·2HCl
- CAS Number : 2742661-32-9
- Synthesis : Typically synthesized through the bromination of 6-methylpyridin-2-ylmethanamine, followed by conversion to its dihydrochloride salt form using hydrochloric acid.
The biological activity of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and methanamine groups enhances its binding affinity, which may modulate the activity of various biological pathways.
Antimicrobial Properties
Research indicates that the compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may act by inhibiting specific signaling pathways that are crucial for cancer cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various pyridine derivatives, including 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride, reported a minimum inhibitory concentration (MIC) value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .
Comparative Analysis
The compound can be compared with similar pyridine derivatives to highlight differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride | High | Moderate |
| (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | Moderate | Low |
| (3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochloride | Low | Moderate |
属性
分子式 |
C7H11BrCl2N2 |
|---|---|
分子量 |
273.98 g/mol |
IUPAC 名称 |
(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |
InChI 键 |
PKRZUOSRDTXUIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)Br)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















